Physicochemical Differentiation: 1-(4-Fluorophenyl)-1H-pyrazol-3-amine vs. 1-(4-Chlorophenyl)-1H-pyrazol-3-amine
Substitution of the para-fluoro atom with para-chloro in the 1-aryl-pyrazol-3-amine scaffold increases molecular weight by 16.45 g/mol (177.18 → 193.63 g/mol), representing a ~9.3% mass increase . Although direct comparative LogP data for these exact analogs are not available in the open literature, the calculated XLogP of 1.6 for the 4-fluoro analog combined with the established trend that para-chloro substitution increases lipophilicity relative to para-fluoro in aromatic systems provides class-level inference that the chloro analog would exhibit higher LogP, potentially altering membrane permeability and off-target binding profiles. This mass and lipophilicity differential becomes meaningful in fragment-based drug discovery where maintaining ligand efficiency (LE) and avoiding molecular obesity are critical decision criteria.
| Evidence Dimension | Molecular Weight (MW) and Calculated Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | MW = 177.18 g/mol; XLogP = 1.6 |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-1H-pyrazol-3-amine: MW = 193.63 g/mol; XLogP not directly reported |
| Quantified Difference | ΔMW = +16.45 g/mol (+9.3%); ΔXLogP: inferred increase for chloro analog based on class trends |
| Conditions | Calculated physicochemical parameters from authoritative chemical databases |
Why This Matters
The lower molecular weight and moderate lipophilicity of the 4-fluoro analog align with lead-like property guidelines (MW <250, LogP <3), favoring its selection as a starting scaffold over the heavier, more lipophilic chloro analog in early-stage medicinal chemistry campaigns.
